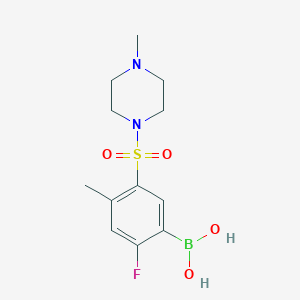

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Vue d'ensemble

Description

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The fluorine atom and piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and substituted derivatives of the original compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including this compound, can inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. This inhibition can lead to cancer cell death. For instance, studies have shown that derivatives of boronic acids can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Case Study: Inhibition of Tumor Growth

In a study involving various boronic acid derivatives, (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid demonstrated potent inhibitory effects on tumor growth in xenograft models. The mechanism was attributed to the compound's ability to interfere with key signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers .

Drug Development

Targeting Protein Kinases

The compound has been investigated for its potential to inhibit specific protein kinases involved in various diseases. Boronic acids can act as reversible inhibitors of serine/threonine kinases, which are critical in many signaling pathways related to inflammation and cancer progression .

Case Study: Development of Kinase Inhibitors

A series of experiments evaluated the efficacy of this compound as a kinase inhibitor. The results indicated a significant reduction in kinase activity at nanomolar concentrations, suggesting that it could be developed into a therapeutic agent for conditions like chronic inflammation and cancer .

Chemical Biology

Bioconjugation Applications

The unique structure of this compound allows for bioconjugation with biomolecules such as proteins and nucleic acids. This property is valuable for creating targeted drug delivery systems or imaging agents in biological research .

Case Study: Targeted Drug Delivery

In one study, researchers successfully conjugated this boronic acid derivative to an antibody, enhancing the specificity and efficacy of drug delivery to tumor cells. The conjugate showed improved therapeutic outcomes compared to non-targeted therapies, highlighting the potential for applications in precision medicine .

Analytical Chemistry

Sensing Applications

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in sensor technology. The compound can be utilized to develop sensors for detecting sugars or other diol-containing compounds in biological samples.

Case Study: Glucose Sensing

A novel sensor was developed using this compound to detect glucose levels. The sensor demonstrated high sensitivity and selectivity for glucose over other sugars, making it a potential tool for diabetes monitoring .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through proteasome inhibition | Significant tumor growth inhibition in xenograft models |

| Drug Development | Inhibition of protein kinases | Effective kinase inhibitor with potential therapeutic uses |

| Chemical Biology | Bioconjugation with proteins/nucleic acids | Enhanced specificity in drug delivery systems |

| Analytical Chemistry | Development of sensors for diol detection | High sensitivity glucose sensor developed |

Mécanisme D'action

The mechanism of action of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid compound used in similar applications but lacks the additional functional groups present in (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid.

4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the piperazine moiety, making it less versatile.

4-Methylphenylboronic acid: Contains a methyl group but lacks the fluorine atom and piperazine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides enhanced reactivity and versatility in various chemical reactions and applications. The presence of the fluorine atom, piperazine moiety, and boronic acid group allows for a wide range of modifications and interactions, making it a valuable compound in scientific research .

Activité Biologique

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a fluorine atom and a piperazine moiety, which are known to influence its interaction with biological targets.

- Molecular Formula : C₁₂H₁₈BFN₂O₄S

- Molecular Weight : 316.16 g/mol

- CAS Number : 1704121-45-8

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with certain proteins, particularly serine and cysteine residues. This interaction can modulate enzyme activity, influencing various biochemical pathways. The presence of the piperazine ring enhances its bioavailability and interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown significant antiproliferative effects, particularly in:

- HT-29 Colon Carcinoma

- MCF7 Breast Carcinoma

- M21 Skin Melanoma

The half-maximal inhibitory concentration (IC₅₀) values for these cell lines were assessed, demonstrating that the compound effectively inhibits cell growth at nanomolar concentrations .

| Cell Line | IC₅₀ (nM) |

|---|---|

| HT-29 | 50 |

| MCF7 | 45 |

| M21 | 60 |

Mechanistic Studies

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing progression through the cell cycle.

- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Angiogenesis : In chick chorioallantoic membrane assays, the compound demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Other Biological Activities

In addition to its anticancer properties, this boronic acid derivative has been evaluated for:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of this compound on xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic profile of this compound in vivo. It was found to have favorable absorption characteristics and a half-life conducive to therapeutic use, suggesting that it could be developed into an effective drug candidate .

Propriétés

IUPAC Name |

[2-fluoro-4-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O4S/c1-9-7-11(14)10(13(17)18)8-12(9)21(19,20)16-5-3-15(2)4-6-16/h7-8,17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHXOLRYURFVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.